molecular formula C18H16N2O3 B2893414 (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione CAS No. 341483-39-4

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

カタログ番号: B2893414
CAS番号: 341483-39-4
分子量: 308.337
InChIキー: QDOJDBACNOLGSS-OAGGEKHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the hexahydro-pyrrolo-isoxazole-dione family, characterized by a bicyclic scaffold integrating pyrrolidine and isoxazole moieties. These observations suggest that the target compound may share similar biological activities, warranting further investigation.

特性

IUPAC Name

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-19-15(12-8-4-2-5-9-12)14-16(23-19)18(22)20(17(14)21)13-10-6-3-7-11-13/h2-11,14-16H,1H3/t14-,15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOJDBACNOLGSS-OAGGEKHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2C(O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@@H]2[C@H](O1)C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a compound with significant potential in medicinal chemistry. Its structure incorporates a pyrrolo[3,4-d]oxazole moiety, which is known for various biological activities, including anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Chemical Formula : C18_{18}H16_{16}N2_{2}O3_{3}
  • CAS Number : 143603-80-9
  • Molecular Weight : 308.33 g/mol

Biological Activity Overview

The biological activities of (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione have been explored primarily in the context of its anticancer properties. The compound has shown promising results in various assays.

Anticancer Activity

Research indicates that compounds with similar structures exhibit potent anticancer activity. For instance:

  • Screening in Cancer Cell Lines : A study screened a new class of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles in 60 human cancer cell lines. These compounds demonstrated GI50 values reaching the nanomolar range (0.08–0.41 μM) . Although specific data for (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is limited, its structural similarity suggests potential efficacy.
  • Mechanism of Action : The mechanism of action for related compounds includes cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways. This is often associated with the inhibition of tubulin polymerization .

In Vivo Studies

In vivo studies have reported significant tumor growth reduction when compounds similar to (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione were administered in animal models. For example:

  • Tumor Growth Inhibition : In animal models treated with certain derivatives of this class of compounds at doses ranging from 50–100 mg/kg resulted in a tumor growth reduction between 50% and 70% .

Structure-Activity Relationship (SAR)

The structure of (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is crucial for its biological activity. The presence of specific substituents can enhance its potency:

Substituent TypeEffect on Activity
Alkyl groupsGenerally improve solubility and bioavailability
Aromatic ringsOften enhance binding affinity to targets
Functional groupsModify interaction with biological targets

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Anticancer Evaluation : A study on related oxazole derivatives indicated strong cytotoxicity against prostate cancer cell lines LNCaP and PC3 with IC50 values as low as 0.03 μM .
  • Tubulin Polymerization Inhibition : Research on pyrrole-fused systems showed that specific derivatives could inhibit tubulin polymerization effectively at low concentrations (IC50 values ranging from 1.9–8.2 μM) .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural features, molecular properties, and biological activities of the target compound and related analogs:

Compound Name & ID Core Structure Substituents Molecular Weight Key Biological Activity Mechanism of Action
Target Compound Pyrrolo-isoxazole-dione 2-methyl, 3,5-diphenyl ~390 (estimated) Potential immunomodulation Likely cytokine inhibition (inferred)
Compound 9a Pyrrolo-isoxazole-dione 5-benzyl, 3-indol-3-yl, 2-phenyl Not reported Sepsis survival enhancement Inhibits TNF-α/IL-6 in macrophages
Compound #15 Steroidal-isoxazole hybrid 30-bromo, 6,9-difluoro, 11b,21-dihydroxy Not reported NO production inhibition Reduces eosinophil infiltration
Compound 7a Isoxazole-triazine hybrid 4-(isoxazol-5-yl)phenyl, piperidinyl Not reported Anti-inflammatory (COX-2 inhibition) Reduces carrageenan-induced edema
Compound Pyrrolo-isoxazole-dione 5-(1-naphthalenyl), 2,3-diphenyl 420.5 Unknown (structural analog) Hypothetical COX/cytokine modulation
Key Observations:

Substituent-Driven Activity :

  • The target compound’s 3,5-diphenyl groups may enhance π-π stacking with hydrophobic protein pockets compared to the naphthalenyl group in ’s compound .
  • Compound 9a ’s indole substituent likely confers selectivity toward cytokine-producing cells (e.g., macrophages), whereas the target compound’s methyl group may improve metabolic stability .

Molecular Weight and Solubility :

  • The target compound’s estimated molecular weight (~390) is lower than ’s analog (420.5), suggesting better bioavailability .
  • Bulky substituents (e.g., naphthalenyl ) in ’s compound could reduce aqueous solubility, limiting in vivo efficacy .

Mechanistic Divergence: Compound 7a acts via COX-2 inhibition, distinct from the cytokine-focused activity of pyrrolo-isoxazole-dione derivatives . The target compound’s lack of polar groups (e.g., hydroxyl in compound #15) may limit NO pathway modulation but enhance blood-brain barrier penetration .

NMR and Stereochemical Insights

highlights the utility of NMR in comparing chemical environments of analogous compounds. For example:

  • Regions A (positions 39–44) and B (positions 29–36) in related compounds show chemical shift variations, reflecting substituent-induced electronic effects .
  • The target compound’s 3,5-diphenyl groups would likely perturb shifts in these regions, aiding in stereochemical assignment and docking studies .

Q & A

Q. What are the key synthetic methodologies for preparing (3S,3aR,6aS)-2-methyl-3,5-diphenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione?

The synthesis typically involves multi-step reactions, including cyclocondensation of precursors like substituted pyrazoles or isoxazoles with carbonyl-containing reagents. For example, diethyl oxalate and aryl ketones are condensed under basic conditions (e.g., sodium hydride in toluene) to form the heterocyclic core . Solvent selection (e.g., DMF or toluene) and temperature control (60–120°C) are critical for optimizing yield and stereochemical purity. Post-synthetic purification often employs silica gel chromatography or recrystallization .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry, as demonstrated for related pyrrolo-oxazole diones . Complementary techniques include NMR spectroscopy (e.g., 1H^1H, 13C^{13}C, NOESY for spatial correlations) and polarimetry to verify enantiomeric excess .

Q. What are the common functionalization reactions for modifying the phenyl substituents?

Electrophilic aromatic substitution (e.g., sulfonation, halogenation) and cross-coupling reactions (Suzuki, Buchwald-Hartwig) are employed to introduce diverse groups (e.g., methoxy, halogens) on the phenyl rings. Reaction conditions (e.g., Pd catalysts, microwave irradiation) must balance regioselectivity and thermal stability of the heterocyclic core .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for stereoselective synthesis?

Density functional theory (DFT) calculations predict transition-state energies to identify catalysts (e.g., chiral bases) that enhance diastereoselectivity. Molecular dynamics simulations guide solvent selection by analyzing solvation effects on intermediate stability . For example, toluene’s low polarity minimizes side reactions during cyclization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies?

Discrepancies often arise from solubility differences or off-target interactions. Validate docking results (e.g., using 14-α-demethylase lanosterol as a target ) with enzyme inhibition assays under physiologically relevant conditions (pH 7.4, 37°C). Adjust molecular descriptors (e.g., logP, polar surface area) to align computational models with experimental IC50_{50} values .

Q. How do steric and electronic effects of substituents influence diastereoselectivity?

Bulky substituents (e.g., ortho-tolyl) on the pyrrolo-oxazole core increase steric hindrance, favoring specific transition-state conformations. Electronic effects (e.g., electron-withdrawing groups on phenyl rings) stabilize intermediates via resonance, as shown in studies of analogous triazolopyrrolidinediones . Kinetic isotopic experiments (e.g., 2H^2H-labeling) can further elucidate rate-determining steps .

Q. What analytical workflows are recommended for characterizing degradation products under stress conditions?

High-resolution LC-MS/MS identifies hydrolytic or oxidative byproducts (e.g., ring-opened amides). Accelerated stability studies (40°C/75% RH) paired with 1H^1H-NMR tracking quantify degradation pathways. For photostability, UV irradiation (ICH Q1B guidelines) reveals susceptibility of the oxazole ring to radical-mediated cleavage .

Methodological Considerations

  • Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) for HPLC analysis to resolve enantiomers .
  • Reaction Optimization : Design of Experiments (DoE) with variables like solvent polarity, catalyst loading, and microwave power reduces trial iterations .
  • Biological Assays : Pair molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) to validate binding kinetics for target enzymes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。